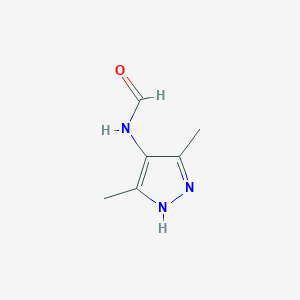

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

CAS No.:

Cat. No.: VC15724037

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-6(7-3-10)5(2)9-8-4/h3H,1-2H3,(H,7,10)(H,8,9) |

| Standard InChI Key | KOIZPEFGTQJIQK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)NC=O |

Introduction

Structural Characteristics and Molecular Geometry

Core Pyrazole Framework

The pyrazole ring in N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. X-ray crystallographic data from related pyrazole derivatives reveal that the ring adopts a planar conformation, with bond lengths indicative of π-electron delocalization . For example, in bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, the pyrazole ring exhibits a near-perfect planarity (deviation ±0.002 Å), with elongated C–N bonds (1.3376–1.3653 Å) and shortened C–C bonds (1.3745–1.4026 Å) . These features stabilize the aromatic system and influence reactivity.

Formamide Substituent

The formamide group (–NHCHO) at position 4 introduces hydrogen-bonding capabilities. In crystallographic studies, the N–H moiety of the formamide participates in charge-assisted hydrogen bonds with carboxylate oxygen atoms (N–H⋯O distance: 2.060 Å, angle: 154.5°) . This interaction facilitates the formation of supramolecular architectures, as observed in co-crystals with tetrafluoroterephthalic acid .

Table 1: Key Bond Lengths and Angles in Pyrazole Derivatives

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide typically involves multi-step reactions starting from 3,5-dimethyl-1H-pyrazole derivatives. While explicit details are scarce, analogous pathways for related compounds suggest the following generalized approach:

-

Amination: Introduction of an amino group at position 4 of 3,5-dimethylpyrazole via nitration followed by reduction.

-

Formylation: Reaction of the amino group with formic acid or its derivatives (e.g., formyl chloride) to yield the formamide .

A related synthesis involves reacting 4-amino-3,5-dimethylpyrazole with tetrafluoroterephthalic acid in methanol, yielding co-crystals through proton transfer and hydrogen bonding . This method highlights the compound’s role in forming supramolecular structures.

Purification and Characterization

Purification is achieved via recrystallization from methanol-toluene mixtures (7:3 v/v), yielding colorless crystals suitable for X-ray analysis . Characterization techniques include:

-

Nuclear Magnetic Resonance (NMR): To confirm the positions of methyl and formamide groups.

-

Mass Spectrometry: Molecular ion peak at m/z 139.16 corresponding to C₆H₉N₃O.

-

X-ray Diffraction: Resolves planar pyrazole geometry and hydrogen-bonding networks .

Physicochemical Properties

Thermal Properties

Melting points for pyrazole formamides vary widely. For example, the phenyl-substituted analog melts at 189–192°C , while the unsubstituted derivative likely has a lower melting point due to reduced intermolecular interactions.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at position 4, which is activated by the formamide group. Halogenation and nitration reactions are plausible but require experimental validation.

Coordination Chemistry

The formamide’s carbonyl oxygen and pyrazole’s nitrogen atoms serve as potential ligands for metal ions. In cobalt(II) complexes, pyrazole derivatives coordinate via imine nitrogen atoms, forming tetrahedral geometries . Such interactions suggest applications in catalysis or materials science.

Table 2: Reactivity of Pyrazole Formamides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume